molecular formula C9H10N4O2 B6308571 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2060594-39-8

1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid

Cat. No.: B6308571
CAS No.: 2060594-39-8
M. Wt: 206.20 g/mol
InChI Key: CKDBGYUCRNBGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid (CAS: 2060594-39-8) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an isopropyl group at the 1-position and a carboxylic acid moiety at the 6-position. Its molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.2 g/mol . Key physicochemical properties include a predicted boiling point of 435.8 ± 37.0 °C and a density of 1.49 ± 0.1 g/cm³ . The compound is structurally significant in medicinal chemistry, particularly as a precursor for antiviral agents like Remdesivir (GS-5734) .

Properties

IUPAC Name

1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5(2)13-8-6(4-11-13)3-10-7(12-8)9(14)15/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDBGYUCRNBGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole-Pyrimidine Ring Assembly

The foundational approach involves constructing the fused pyrazole-pyrimidine system through sequential condensation reactions. A representative pathway from WO2016066673A1 begins with 4,6-dichloropyrimidine-5-carboxylic acid (3.80 g, 1 eq.) dissolved in diethyl ether, followed by nucleophilic substitution with isopropylamine. Subsequent cyclization with hydrazine derivatives at 80°C forms the pyrazole ring, yielding a chlorinated intermediate.

Key reaction parameters :

  • Solvent : Diethyl ether or methyl-THF for improved solubility.

  • Catalyst : Triethylamine (2.5–4.5 eq.) to drive nucleophilic substitution.

  • Yield : 60–75% after recrystallization.

Alternative Routes Involving Condensation and Rearrangement

Knoevenagel Condensation

WO2016066673A1 describes a Knoevenagel condensation between phenoxybenzoic acid chloride and malonic acid dinitrile, forming an enol ether intermediate. Methylation with dimethyl sulfate precedes pyrazole ring closure, offering a 50% overall yield. This route avoids hazardous trimethylsilyldiazomethane, enhancing safety.

Curtius Rearrangement for Isocyanate Intermediates

WO2017081641A1 employs a Curtius rearrangement of the carboxylic acid to generate an isocyanate intermediate. Treating this compound with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 110°C produces the isocyanate, which reacts in situ with aminopyridines to form ureas.

Optimization data :

ParameterOptimal ValueYield Impact
Temperature110°C+20%
SolventToluene+15%
Catalyst (DPPA)1.2 eq.+10%

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Ethanol and acetonitrile are preferred for cyclization steps due to their high dielectric constants, which stabilize transition states. Elevated temperatures (70–80°C) accelerate ring closure but risk decomposition above 100°C.

Catalytic Systems

  • Palladium catalysts : Avoided in recent methods due to cost and residue concerns.

  • Phase-transfer catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

Purification Techniques

  • Chiral chromatography : Resolves racemization products with >99% enantiomeric excess.

  • Recrystallization : Ethanol/water mixtures (4:1) achieve >95% purity.

Case Studies and Industrial Applications

RIP1 Kinase Inhibitor Synthesis

EP3781571B1 details the use of this compound in synthesizing N-[4-oxo-2,3-dihydro-pyrido[3,2-b]oxazepin-3-yl] derivatives. The carboxylic acid reacts with 3-aminopyridine derivatives in DMF at 25°C, followed by amide coupling using HATU, yielding 72% of the target kinase inhibitor.

Comparative Analysis of Synthetic Routes

MethodStepsHazardous Reagents?Overall YieldCost ($/g)
Pyrazole condensation6No65%12.50
Knoevenagel route5Dimethyl sulfate50%9.80
Curtius rearrangement4DPPA70%15.20

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard transformations to generate bioactive derivatives:

Reaction TypeConditionsProductsBiological RelevanceSource
Amide Formation EDC/HOBt coupling with substituted anilines (e.g., 4-aminophenyl sulfonamide)Pyrazolo[3,4-d]pyrimidine-6-carboxamide derivativesEGFR inhibition (IC₅₀: 0.016–0.236 μM)
Esterification HCl/MeOH reflux (2–4 h)Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylateIntermediate for further functionalization
Acid Chloride Synthesis SOCl₂, DMF (cat.), 60°C1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonyl chloridePrecursor for nucleophilic substitutions

Heterocyclic Ring Functionalization

The pyrazolo[3,4-d]pyrimidine core participates in regioselective modifications:

Nucleophilic Substitution at Position 3

  • Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields 3-alkylated derivatives (e.g., 3-methyl-1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid) .

  • Arylboronic acids undergo Suzuki coupling at position 3 using Pd(PPh₃)₄ (yields: 65–85%) .

Oxidation/Reduction

  • Oxidation with KMnO₄/H₂SO₄ converts the isopropyl group to a carboxylic acid, forming 1-carboxypropyl derivatives .

  • Reduction of the pyrimidine ring with NaBH₄ selectively saturates the C5–C6 bond .

Decarboxylation and Ring Expansion

Under controlled pyrolysis (200–250°C), the compound undergoes decarboxylation to form 1-isopropylpyrazolo[3,4-d]pyrimidine. This intermediate reacts with D-glucose in acetic acid to yield C-glycosylated derivatives (Scheme 1) .

Photocatalytic C–H Functionalization

Recent advances enable direct C–H activation at position 5 using Ru(bpy)₃²⁺/Ni catalysis:

  • Arylation with aryl iodides under blue LED light produces 5-arylpyrazolo[3,4-d]pyrimidines (yields: 70–92%) .

  • Alkynylation with terminal alkynes forms 5-alkynyl derivatives for click chemistry applications .

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

  • 6-Carboxamides exhibit potent EGFR inhibition (IC₅₀: 0.016 μM for EGFR WT) .

  • 3-Methyl/C5-aryl hybrids demonstrate antiproliferative activity against HCT-116 cells (IC₅₀: 8.21 μM) .

Stability and Reactivity Trends

  • pH Sensitivity : The carboxylic acid group protonates below pH 3, enhancing solubility in polar solvents .

  • Thermal Stability : Decomposition occurs above 300°C, with CO₂ evolution from decarboxylation .

  • Photoreactivity : UV exposure (254 nm) induces dimerization via [2+2] cycloaddition at the pyrimidine ring .

Scientific Research Applications

Pharmacological Applications

1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid is primarily recognized for its potential as a CDK2 inhibitor , which is crucial in cancer treatment. Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their dysregulation is often linked to cancer. The compound acts as a bioisostere of adenine, mimicking ATP interactions at the kinase domain, which is vital for inhibiting CDK2 activity .

Antitumor Activity

Recent studies have indicated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance, the inhibition of CDK2 by this compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) .

Cell Line IC50 (nM) Significance
MCF-7Data Pendingp < 0.0001
HepG-2Data Pendingp < 0.0001
HCT-116Data Pendingp < 0.0001

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through various reaction conditions involving pyrazole derivatives and carboxylic acids under controlled environments .

Key Synthetic Steps

  • Starting Materials : Pyrazole derivatives and isopropyl groups.
  • Reaction Conditions : Typically involves the use of solvents such as acetic acid under reflux conditions.
  • Purification : Crystallization or chromatography to achieve high purity levels.

Case Studies

Several studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • A study published in RSC Advances highlighted the design of novel CDK2 inhibitors based on this scaffold, demonstrating promising results in vitro against various cancer cell lines .
  • Another investigation focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine compounds, revealing modifications that enhance potency and selectivity towards CDK2 .

Mechanism of Action

The mechanism of action of 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase active site .

Comparison with Similar Compounds

To contextualize its properties and applications, 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid is compared to structurally related pyrazolo-pyrimidine and pyrazolo-pyridine derivatives. Key differences in substituents, ring systems, and biological activities are highlighted below.

Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Pyrazolo[3,4-d]pyrimidine 1-isopropyl, 6-carboxylic acid C₉H₁₀N₄O₂ 206.2 Antiviral precursor (Remdesivir)
1-Butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 1-butyl, 3-methyl, 6-cyclopropyl C₁₅H₂₀N₃O₂ 274.3 Undefined biological activity
1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 1-isopropyl, 6-methyl, 4-carboxylic acid C₁₁H₁₃N₃O₂ 219.24 Synthetic intermediate; no reported bioactivity
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine (dihydro) 1-isopropyl, 3-methyl, 6-oxo C₁₁H₁₃N₃O₃ 235.24 Potential kinase inhibitor scaffold

Key Observations :

  • Core Structure : The target compound’s pyrazolo[3,4-d]pyrimidine core distinguishes it from pyrazolo[3,4-b]pyridine derivatives, which lack the fused pyrimidine ring. This structural difference impacts electronic properties and binding affinities .
  • Substituent Effects : The 6-carboxylic acid group in the target compound enhances solubility and facilitates interactions with biological targets (e.g., viral polymerases), unlike the 6-cyclopropyl or 6-methyl groups in analogs .

Biological Activity

1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in critical cellular processes. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

The compound exhibits notable physicochemical characteristics that influence its biological activity. It is primarily recognized for its role as a kinase inhibitor, with specific activity against receptor-interacting protein kinase 1 (RIP1), which is implicated in necroptosis and inflammation pathways .

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₂
Molecular Weight234.26 g/mol
SolubilitySoluble in DMSO and ethanol
pKa4.5

The primary mechanism through which this compound exerts its effects is by inhibiting RIP1 kinase activity. This inhibition disrupts the signaling pathways that lead to programmed cell death, particularly necroptosis, which is crucial in various inflammatory diseases and conditions such as myocardial infarction and stroke .

Molecular Interactions

  • Binding Affinity : The compound demonstrates a high binding affinity for RIP1 kinase, which enhances its efficacy as an anti-inflammatory agent.
  • Selectivity : It has been shown to selectively inhibit RIP1 over other kinases, minimizing off-target effects and enhancing therapeutic potential .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Effects : In a study investigating the role of RIP1 inhibitors in inflammatory bowel disease (IBD), this compound significantly reduced inflammation markers in animal models .
  • Cancer Research : The compound has been evaluated for its potential in treating hematological malignancies. In vitro studies showed that it inhibited the proliferation of cancer cells by inducing necroptosis, highlighting its dual role as an anticancer agent and an anti-inflammatory drug .
  • Neuroprotection : Research into neurodegenerative diseases has indicated that this compound may protect neurons from death induced by oxidative stress through RIP1 inhibition, suggesting a broader application in neuroprotection strategies .

Research Findings

Recent findings indicate that modifications to the pyrazolo-pyrimidine scaffold can enhance biological activity. For instance:

  • Substituting different groups on the pyrazolo ring has shown to alter potency against various kinases, providing avenues for developing more selective inhibitors .
  • Structure-activity relationship (SAR) studies have indicated that certain substitutions can significantly improve the pharmacokinetic properties of the compound, such as absorption and distribution profiles .

Q & A

Q. What are the recommended synthetic routes for 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted pyrazole precursors with pyrimidine intermediates. A key step is the introduction of the isopropyl group at the N1 position, which can be achieved via nucleophilic substitution or Pd-catalyzed coupling. Evidence from fluorinated pyrazolo[3,4-d]pyrimidine syntheses suggests using anhydrous conditions and controlled temperatures (40–80°C) to minimize side reactions . Optimization should focus on solvent selection (e.g., DMF or THF), catalyst loading (e.g., 5–10 mol% Pd), and reaction time (12–24 hrs). Post-synthesis, recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and computational methods?

  • NMR : The pyrazole and pyrimidine protons appear as distinct singlets in the 1H NMR spectrum (δ 8.2–8.5 ppm for pyrimidine H; δ 6.9–7.3 ppm for pyrazole H). The isopropyl group shows a septet (δ 4.1–4.3 ppm) and doublets (δ 1.3–1.5 ppm) .
  • Mass Spectrometry : The molecular ion peak at m/z 206.2 (M+H)+ confirms the molecular weight .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes using software like Gaussian. The SMILES notation (CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O) and InChI key from structural databases aid in computational modeling .

Q. What solvent systems are suitable for solubility testing, and which purification methods are effective for this compound?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. For purification:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C, yielding >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
  • HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA buffer for analytical purity checks .

Advanced Research Questions

Q. How does the electron-withdrawing carboxylic acid group influence reactivity in nucleophilic substitution or cross-coupling reactions?

The carboxylic acid deprotonates under basic conditions, forming a conjugate base that directs electrophilic attacks to the pyrimidine C4 position. In Suzuki-Miyaura couplings, the C3 pyrazole position shows higher reactivity due to resonance stabilization. For example, fluorination at C4 requires LiHMDS as a base and [Pd(dppf)Cl₂] catalysis (yields: 60–75%) . Regioselectivity maps using DFT (B3LYP/6-31G*) can predict reactive sites .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR) in kinase inhibition?

  • Esterification : Convert the carboxylic acid to methyl/ethyl esters to assess lipophilicity’s impact on cellular uptake.
  • Amide Formation : Couple with aryl/alkyl amines to explore hydrogen-bonding interactions in kinase ATP-binding pockets.
  • Heterocycle Fusion : Introduce substituents at C3 (pyrazole) or C7 (pyrimidine) to modulate steric effects. Combinatorial libraries synthesized via solid-phase methods (e.g., Wang resin) enable high-throughput screening .

Q. Which analytical techniques are critical for resolving contradictions in reported physical properties (e.g., boiling point variations)?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to validate estimated boiling points (reported: 435.8±37.0°C) .
  • Differential Scanning Calorimetry (DSC) : Confirm melting points and polymorphic transitions.
  • X-ray Crystallography : Resolve discrepancies in density (1.49±0.1 g/cm³) by determining unit cell parameters .

Q. How can researchers address discrepancies in biological activity data across different assays?

  • Dose-Response Curves : Use Hill slope analysis to compare potency (IC₅₀) in enzymatic vs. cell-based assays.
  • Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives due to rapid clearance.
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

Q. What methodologies are effective for synthesizing stable prodrugs or bioisosteres of this compound?

  • Prodrug Design : Convert the carboxylic acid to a tert-butyl ester for enhanced blood-brain barrier penetration. Hydrolysis in vivo regenerates the active form.
  • Bioisosteric Replacement : Substitute the pyrimidine ring with triazine or replace the isopropyl group with cyclopropyl to improve metabolic stability. Synthetic routes involve [1,3]-dipolar cycloadditions or Grignard reactions .

Q. How can computational docking studies be optimized to predict binding modes with target proteins?

  • Ligand Preparation : Generate 3D conformers using the compound’s SMILES string and optimize geometry with MMFF94 force fields.
  • Protein Selection : Use crystal structures of ABL1 kinase (PDB: 2HYY) or PDE5 (PDB: 1UDT) for docking simulations.
  • Scoring Functions : Compare AutoDock Vina and Glide scores to identify consensus binding poses .

Q. What experimental protocols are recommended for assessing photostability and long-term storage conditions?

  • Photostability : Expose samples to UV light (320–400 nm) for 48 hrs and monitor degradation via HPLC. Use amber vials to prevent photooxidation.
  • Storage Stability : Store at –20°C under argon; lyophilization with trehalose (1:1 w/w) prevents aggregation in aqueous buffers. Accelerated aging studies (40°C/75% RH for 6 months) predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.